Eprotirome

説明

Eprotirome is a compound with promising properties for the treatment of obesity and dyslipidemia . It increases the body’s energy consumption and reduces body weight, and it markedly reduces blood lipids and blood glucose . It is a thyroid hormone analog with hypocholesterolemic properties .

Synthesis Analysis

The development of thyroid hormone (TH) analogues was prompted by the attempt to exploit the effects of TH on lipid metabolism, avoiding cardiac thyrotoxicosis . Analogues with TRβ selectivity were developed, and four different compounds have been used in clinical trials: GC-1 (sobetirome), KB-2115 (eprotirome), MB07344/VK2809, and MGL-3196 (resmetirom) .Molecular Structure Analysis

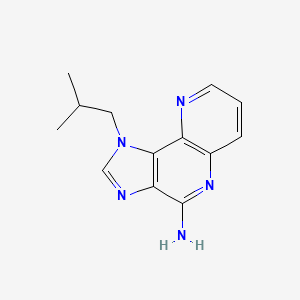

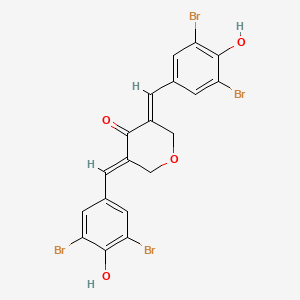

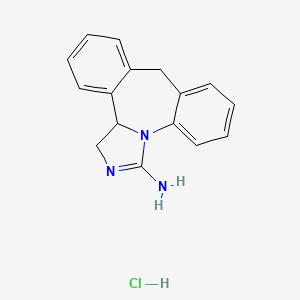

Eprotirome belongs to the class of organic compounds known as bromodiphenyl ethers. These are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .Chemical Reactions Analysis

Eprotirome works by selectively stimulating the thyroid hormone receptor, which is the protein in the body that mediates the effects of thyroid hormone . It has receptor and tissue selective properties, thereby avoiding negative effects on the heart .Physical And Chemical Properties Analysis

Eprotirome has a molecular formula of C18H17Br2NO5 and a molecular weight of 487.14 .科学的研究の応用

Treatment of Hypercholesterolemia

Eprotirome has been used in clinical trials for the treatment of heterozygous familial hypercholesterolaemia (HeFH) . It was found to reduce low-density lipoprotein cholesterol (LDL-C) levels in patients with HeFH . However, the development of Eprotirome was discontinued due to safety concerns identified in a preclinical toxicology study .

Thyroid Hormone Therapy

Eprotirome is part of a novel class of liver-selective thyromimetics that are selective agonists of the thyroid hormone receptor β1 . It was hoped that Eprotirome would increase thyroid hormone activity in the liver, where cholesterol is synthesized, without extrahepatic effects .

Reduction of Atherogenic Lipoproteins

Eprotirome demonstrated potent and rapid reductions in LDL-C at doses with no detectable effects on the heart in hypercholesterolaemic subjects . In a 12-week phase II trial, Eprotirome demonstrated dose-dependent reductions in atherogenic lipoproteins (LDL-C apolipoprotein B, lipoprotein A and triglycerides) when added to statins in patients with dyslipidaemia .

Adjunct to Statin Therapy

Eprotirome has shown promise as an adjunct to statin therapy in patients with dyslipidemia . It was found to be safe from adverse effects, and a substantial additional lowering of atherogenic lipoproteins could be achieved .

Reduction of Triglycerides and Lipoprotein Lp(a)

Two important risk factors that are not influenced by statins—triglycerides and lipoprotein Lp(a)—were drastically reduced with Eprotirome .

Increase in Energy Consumption and Reduction in Body Weight

Eprotirome is a liver-selective thyroid hormone receptor agonist that can induce pharmacological effects in the liver . It increases energy consumption and reduces body weight at doses not affecting heart rate, bone density or TSH levels .

作用機序

Target of Action

Eprotirome, also known as KB2115, primarily targets the thyroid hormone receptors (TRs) . These receptors are proteins in the body that mediate the effects of thyroid hormones . The two main types of TRs are TR alpha and TR beta . Eprotirome selectively stimulates the thyroid hormone receptor, particularly TR beta .

Mode of Action

Eprotirome works by selectively stimulating the thyroid hormone receptor . This interaction results in the activation of the receptor, leading to a cascade of biochemical reactions . Eprotirome has receptor and tissue selective properties, which means it can stimulate the thyroid hormone receptor without causing negative effects on the heart .

Biochemical Pathways

The activation of the thyroid hormone receptor by Eprotirome affects various biochemical pathways. These include pathways involved in energy metabolism, lipid metabolism, and glucose metabolism . The stimulation of these pathways leads to increased energy consumption, reduced body weight, and marked reductions in blood lipids and blood glucose .

Pharmacokinetics

It is known that eprotirome is a liver-selective tr agonist . This means it can induce pharmacological effects in the liver without affecting other tissues .

Result of Action

The action of Eprotirome leads to several molecular and cellular effects. It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels .

特性

IUPAC Name |

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCSYAVXDAUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189021 | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Eprotirome | |

CAS RN |

355129-15-6 | |

| Record name | Eprotirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprotirome [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROTIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。